molecular formula C13H13N3O2 B1142638 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid CAS No. 1338247-60-1

3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid

Cat. No.: B1142638
CAS No.: 1338247-60-1
M. Wt: 243.26122
InChI Key:
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Description

3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid is a heterocyclic compound that features both pyridine and indazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyridine derivatives with hydrazine and subsequent cyclization can yield the indazole core. The carboxylic acid functionality is often introduced through oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and indazole derivatives, such as:

Uniqueness

What sets 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid apart is its unique combination of the pyridine and indazole moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

1338247-60-1

Molecular Formula

C13H13N3O2

Molecular Weight

243.26122

Synonyms

3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-carboxylic acid

Origin of Product

United States

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